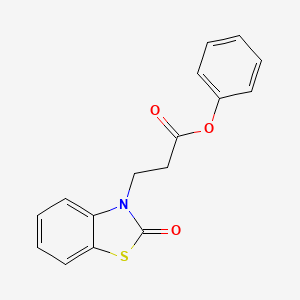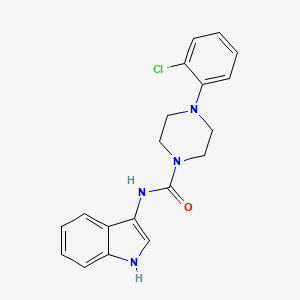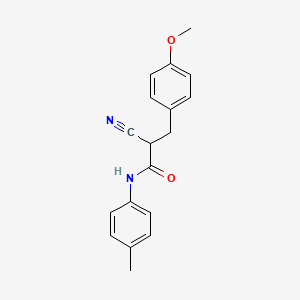![molecular formula C12H16ClFN2O3 B2647233 4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1286265-02-8](/img/structure/B2647233.png)
4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H16ClFN2O3 . It has a molecular weight of 290.72 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride” can be represented by the SMILES notation: C1CNCCC1COC2=C(C=CC=C2F)N+[O-].Cl . This notation provides a way to describe the structure of a chemical compound in a linear format.科学的研究の応用
Potential Radiolabeled Probes for σ-1 Receptors
Research by Waterhouse et al. (1997) investigated halogenated 4-(phenoxymethyl)piperidines as potential δ receptor ligands. Their study focused on synthesizing several compounds, including those with fluoroalkyl, hydroxyalkyl, iodopropenyl, and various benzyl groups as N-substituents. The study revealed significant affinity and selectivity of these compounds for σ-1 and σ-2 receptors, demonstrating their potential utility as probes for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
Inhibition Efficiencies on Corrosion
Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of three piperidine derivatives on iron corrosion. They conducted quantum chemical calculations and molecular dynamics simulations to determine the global reactivity parameters and adsorption behaviors of these compounds on various iron surfaces. This research highlights the potential of piperidine derivatives in corrosion inhibition, providing insights into their effectiveness and the underlying mechanisms (Kaya et al., 2016).
Ligand Binding and Pharmacological Studies
Further research into the synthesis and ligand binding of tropane ring analogues of paroxetine indicated the potential of piperidine derivatives in the context of selective serotonin reuptake inhibitors (SSRIs). These studies contribute to our understanding of how variations in the piperidine scaffold can influence pharmacological activity, particularly in the development of antidepressants (Keverline-Frantz et al., 1998).
特性
IUPAC Name |
4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3.ClH/c13-10-2-1-3-11(15(16)17)12(10)18-8-9-4-6-14-7-5-9;/h1-3,9,14H,4-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWOJRFRJDXXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=CC=C2F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2647153.png)
![5-[(2-Piperidin-4-ylacetyl)amino]pentanoic acid;hydrochloride](/img/structure/B2647155.png)
![(E)-4-(Dimethylamino)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]but-2-enamide](/img/structure/B2647156.png)

![N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide](/img/structure/B2647158.png)




![5-(1-Chloroethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2647168.png)
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2647169.png)

![2,4-Difluoro-5-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2647172.png)